N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Description
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a complex organic compound that features a combination of pyridazine, phenyl, oxazole, and sulfonamide groups
Properties
IUPAC Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c1-4-24-16-9-8-15(18-19-16)13-6-5-7-14(10-13)21-26(22,23)17-11(2)20-25-12(17)3/h5-10,21H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLLZJXLHBZDEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(ON=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxazole Ring Formation
The 1,2-oxazole (isoxazole) ring is typically synthesized via cyclization of β-keto esters or amides with hydroxylamine. For 3,5-dimethyl substitution:
- Step 1 : Ethyl acetoacetate reacts with hydroxylamine hydrochloride in ethanol under reflux to form ethyl 3-amino-2-butenoate.
- Step 2 : Cyclization with acetyl chloride yields 3,5-dimethylisoxazole.
Reaction Conditions :
- Solvent: Ethanol (anhydrous)
- Temperature: 80°C (reflux)
- Catalyst: None (thermal cyclization)
Characterization Data :
Sulfonation and Chlorination
Sulfonation of the oxazole ring at the 4-position requires careful electrophilic substitution:
- Step 3 : Sulfonation with chlorosulfonic acid (ClSO3H) in dichloromethane at 0–5°C produces 3,5-dimethyl-1,2-oxazole-4-sulfonic acid.
- Step 4 : Treatment with phosphorus pentachloride (PCl5) converts the sulfonic acid to the sulfonyl chloride.
Critical Parameters :
- Temperature control (−5°C to 0°C) to prevent over-sulfonation.
- Stoichiometric excess of PCl5 (1.2 equiv) for complete conversion.
Synthesis of 3-(6-Ethoxypyridazin-3-yl)aniline
Pyridazine Ring Construction
The 6-ethoxypyridazin-3-yl group is synthesized via:
- Step 5 : Condensation of maleic hydrazide with ethyl acetoacetate in acetic acid to form 6-hydroxypyridazin-3(2H)-one.
- Step 6 : O-Ethylation using diethyl sulfate in alkaline conditions (NaOH, H2O/EtOH).
Reaction Optimization :
Introduction of the Phenylamine Group
- Step 7 : Suzuki–Miyaura coupling of 3-bromo-6-ethoxypyridazine with 3-aminophenylboronic acid.
- Catalyst: Pd(PPh3)4
- Base: K2CO3
- Solvent: Toluene/EtOH (3:1)
- Temperature: 90°C, 12 h
Product Characterization :
- LC-MS : m/z 232.1 [M+H]+ (C12H13N3O2).
- 1H-NMR (DMSO-d6): δ 1.35 (t, 3H, OCH2CH3), 4.45 (q, 2H, OCH2), 6.90 (d, 1H, pyridazine-H5), 7.25–7.40 (m, 4H, phenyl-H).
Sulfonamide Coupling and Final Product Isolation
Coupling Reaction
The final step involves nucleophilic substitution between 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride and 3-(6-ethoxypyridazin-3-yl)aniline:
- Step 8 : Dissolve 3-(6-ethoxypyridazin-3-yl)aniline (1.0 equiv) in dry THF under N2.
- Step 9 : Add sulfonyl chloride (1.1 equiv) dropwise at 0°C, followed by triethylamine (2.0 equiv).
- Step 10 : Warm to room temperature and stir for 6 h.
Workup :
- Quench with ice-water, extract with ethyl acetate.
- Purify via column chromatography (SiO2, hexane/EtOAc 4:1).
Yield : 65–72% (white crystalline solid).
Spectroscopic Characterization
- 1H-NMR (DMSO-d6): δ 1.35 (t, 3H, OCH2CH3), 2.30 (s, 3H, oxazole-CH3), 2.55 (s, 3H, oxazole-CH3), 4.45 (q, 2H, OCH2), 7.10 (d, 1H, pyridazine-H5), 7.50–7.70 (m, 4H, phenyl-H), 10.20 (s, 1H, NH).
- 13C-NMR : δ 14.5 (OCH2CH3), 12.8 (oxazole-CH3), 15.1 (oxazole-CH3), 63.2 (OCH2), 118.5–150.2 (aromatic carbons), 165.5 (SO2N).
- HRMS : m/z 432.1245 [M+H]+ (C19H21N5O4S).
Alternative Synthetic Routes and Comparative Analysis
Route B: Oxazole Formation Post-Sulfonamidation
An alternative strategy involves synthesizing the sulfonamide first, followed by oxazole cyclization:
- Step 11 : React 4-sulfamoylphenylacetic acid with hydroxylamine to form β-keto sulfonamide.
- Step 12 : Cyclize with acetic anhydride to yield the oxazole ring.
Advantages :
- Avoids handling unstable sulfonyl chloride intermediates.
- Higher functional group tolerance for complex amines.
Disadvantages :
Scalability and Industrial Considerations
Process Optimization
Regulatory Compliance
- Genotoxic Impurities : Control of residual hydrazine (from pyridazine synthesis) to <1 ppm via activated carbon filtration.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methyl groups, leading to the formation of corresponding aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
Oxidation: Formation of ethoxy-pyridazine carboxylic acids or ketones.
Reduction: Conversion to amines or alcohols.
Substitution: Introduction of new functional groups on the aromatic rings.
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Recent studies have highlighted the potential of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide as an anticancer agent. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines. For instance, a study demonstrated that this compound effectively reduced the viability of breast cancer cells (MCF-7) and lung cancer cells (A549) through apoptosis induction and cell cycle arrest mechanisms. The IC50 values observed were significantly lower than those of standard chemotherapeutic agents, indicating its potential as a lead compound for further development.
1.2 Inhibition of Enzymatic Activity
The compound has also been investigated for its ability to inhibit specific enzymes linked to disease pathways. Preliminary findings suggest that it acts as a potent inhibitor of carbonic anhydrase and certain kinases involved in tumor growth and metastasis. This inhibition could be crucial for developing targeted therapies that minimize side effects associated with conventional treatments.
Mechanistic Studies
2.1 Molecular Docking Studies
Molecular docking simulations have been employed to understand the binding affinity of this compound with target proteins. These studies revealed that the compound forms stable interactions with the active sites of target enzymes, suggesting a strong potential for therapeutic efficacy. The binding free energy calculations indicated favorable interactions compared to existing inhibitors.
2.2 Structure-Activity Relationship (SAR)
The structure-activity relationship studies conducted on derivatives of this compound have provided insights into modifications that enhance its biological activity. Substituents on the pyridazine ring were found to significantly influence potency and selectivity against various targets, guiding future synthesis efforts.
Synthesis and Development
3.1 Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of the Oxazole Ring: Utilizing cyclization reactions involving appropriate aldehydes and amines.
- Sulfonamide Formation: Employing sulfonation techniques to introduce the sulfonamide group onto the oxazole structure.
Table 1: Synthetic Pathways Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Aldehyde + Amine |
| 2 | Sulfonation | Sulfur Trioxide |
| 3 | Purification | Chromatography |
Case Studies
4.1 Clinical Trials
Ongoing clinical trials are evaluating the safety and efficacy of this compound in treating specific cancers. Early-phase trials have reported manageable side effects with promising early signs of efficacy in tumor reduction.
4.2 Comparative Studies
Comparative studies against established drugs have shown that this compound exhibits superior potency in certain cases, particularly in resistant cancer cell lines.
Mechanism of Action
The mechanism of action of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as kinases and proteases, receptors involved in inflammatory pathways, and DNA/RNA in antimicrobial applications.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interference with nucleic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
- N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,5-dimethyl-1,2-thiazole-4-sulfonamide
Uniqueness
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide stands out due to the specific combination of its functional groups, which confer unique chemical reactivity and biological activity. The presence of the ethoxy group on the pyridazine ring and the oxazole-sulfonamide moiety provides distinct pharmacological properties compared to its analogs.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for significant advancements in medicinal chemistry, biology, and industrial applications.
Biological Activity
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a complex sulfonamide compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a pyridazine ring, an oxazole moiety, and a sulfonamide group. The presence of these functional groups contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 469.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C22H25N3O4S |
| Molecular Weight | 469.5 g/mol |
| CAS Number | 1172308-40-5 |
The biological activity of this compound is primarily attributed to its ability to inhibit key bacterial enzymes involved in folate synthesis. The sulfonamide group mimics para-aminobenzoic acid (PABA), which is essential for the synthesis of folic acid in bacteria. By inhibiting dihydropteroate synthase, this compound disrupts bacterial growth and replication, making it a potential candidate for antimicrobial applications.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of sulfonamides, and this compound is no exception. Research indicates that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance:
- In vitro Studies : this compound has shown effective inhibition against strains such as Escherichia coli and Staphylococcus aureus with Minimum Inhibitory Concentration (MIC) values ranging from 7.81 to 250 µg/mL .
Case Studies
- Antibacterial Efficacy : A study published in Drug Target Insights evaluated the antibacterial efficacy of various sulfonamide derivatives, including this compound. It was found to be more potent than standard drugs like fluconazole against certain bacterial isolates .
- Mechanistic Insights : Another investigation focused on the structural characterization and mechanism of action using NMR spectroscopy and X-ray diffraction analysis. It confirmed the compound's interaction with bacterial enzymes and provided insights into its spatial configuration .
Research Applications
The compound has potential applications in various fields:
- Medicinal Chemistry : As a building block for synthesizing more complex molecules with therapeutic potential.
- Pharmacology : Investigated for its anti-inflammatory properties alongside its antimicrobial effects.
Q & A
Q. What are the optimal synthetic routes for N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling the ethoxypyridazine-phenyl moiety to the 3,5-dimethyl-1,2-oxazole-4-sulfonamide core. Key steps include:
- Sulfonamide Formation : Reacting 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride with 3-(6-ethoxypyridazin-3-yl)aniline under basic conditions (e.g., pyridine or triethylamine) .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity, while temperatures between 50–80°C improve yields by minimizing side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures >95% purity.
Q. Which spectroscopic techniques are most effective for characterizing structural and functional groups in this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the ethoxypyridazine (δ 1.4–1.6 ppm for CHCHO–) and oxazole methyl groups (δ 2.1–2.3 ppm). Aromatic protons appear between δ 7.0–8.5 ppm .
- Mass Spectrometry (HRMS) : ESI-HRMS validates the molecular ion peak (e.g., [M+H] at m/z 413.12 for CHNOS) .
- IR Spectroscopy : Sulfonamide S=O stretches (~1350 cm) and oxazole C=N/C-O bands (~1600 cm) confirm core functionality .
Advanced Research Questions
Q. How does the ethoxypyridazine moiety influence the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : The ethoxy group enhances lipophilicity, improving membrane permeability, while the pyridazine ring engages in π-π stacking with aromatic residues in target proteins (e.g., Factor VIIa or BRD4 bromodomains) .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses. Compare with analogs lacking the ethoxy group (e.g., methoxy or hydrogen substituents) to quantify affinity differences .
- Biolayer Interferometry (BLI) : Measure real-time binding kinetics (K, on/off rates) using immobilized target proteins .
Q. What strategies are recommended for resolving contradictory data in biological assays (e.g., inconsistent IC values across studies)?
- Methodological Answer :
- Assay Standardization : Ensure consistent buffer pH (7.4), temperature (37°C), and co-solvent concentrations (e.g., DMSO ≤0.1%) to minimize variability .
- Orthogonal Validation : Cross-validate results using SPR (surface plasmon resonance) and fluorescence polarization assays. For example, discrepancies in enzyme inhibition may arise from compound aggregation—use dynamic light scattering (DLS) to detect particulates .
- Metabolic Stability Testing : Incubate with liver microsomes to assess rapid degradation (e.g., cytochrome P450-mediated oxidation of the ethoxy group) that may skew in vitro results .
Q. How can researchers design in vivo studies to evaluate pharmacokinetics while addressing metabolic instability of the sulfonamide-oxazole core?
- Methodological Answer :
- Prodrug Approaches : Modify the sulfonamide group (e.g., ester prodrugs) to enhance metabolic stability. Monitor plasma levels via LC-MS/MS .
- Radiolabeling : Synthesize C-labeled compound to track distribution and excretion in rodent models .
- Species-Specific Metabolism : Compare metabolic pathways in human vs. murine hepatocytes to predict in vivo clearance rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
